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Compound of Interest

Compound Name: THP-CH3-ethyl propionate

Cat. No.: B3351408 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic information for THP-
CH3-ethyl propionate, a molecule of interest in synthetic chemistry. While comprehensive

experimental data remains elusive in publicly accessible literature, this document outlines the

expected spectroscopic characteristics based on its chemical structure and data from related

compounds.

Chemical Structure and Properties
Systematic Name: Ethyl 2-(oxan-2-yloxy)propanoate[1] Synonyms: THP-CH3-ethyl
propionate, Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester[1] Molecular

Formula: C₁₀H₁₈O₄[1] Molecular Weight: 202.25 g/mol [1]

Spectroscopic Data Summary
Comprehensive, experimentally-derived NMR and mass spectrometry data for THP-CH3-ethyl
propionate are not readily available in peer-reviewed journals or public spectral databases.

The following tables present predicted data based on the analysis of its constituent functional

groups and comparison with analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.6 m 1H
O-CH-O (anomeric

proton of THP)

~4.1 q 2H
-O-CH₂-CH₃ (ethyl

ester)

~3.8 & ~3.5 m 2H -O-CH₂- (of THP ring)

~4.0 q 1H -O-CH(CH₃)-

~1.8 - 1.5 m 6H
-CH₂-CH₂-CH₂- (of

THP ring)

~1.3 d 3H -CH(CH₃)-

~1.2 t 3H -CH₂-CH₃ (ethyl ester)

Note: Predicted values are based on standard chemical shift tables and data for similar

compounds. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (ppm) Assignment

~173 C=O (ester carbonyl)

~98 O-CH-O (anomeric carbon of THP)

~75 -O-CH(CH₃)-

~62 -O-CH₂- (of THP ring)

~60 -O-CH₂-CH₃ (ethyl ester)

~30, ~25, ~19 -CH₂-CH₂-CH₂- (of THP ring)

~18 -CH(CH₃)-

~14 -CH₂-CH₃ (ethyl ester)
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Note: Predicted values are based on standard chemical shift tables and data for similar

compounds. Actual experimental values may vary.

Table 3: Predicted Mass Spectrometry Data
m/z Ion

202.12 [M]⁺ (Molecular Ion)

157.08 [M - OCH₂CH₃]⁺

101.06 [M - C₅H₉O]⁺ (loss of THP group)

85.06 [C₅H₉O]⁺ (THP oxonium ion)

Note: Predicted fragmentation patterns are based on common fragmentation pathways for

esters and ethers.

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for THP-CH3-ethyl
propionate are not available. However, a general methodology for obtaining such data would

involve the following steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of purified THP-CH3-ethyl propionate
in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard

frequency (e.g., 400 or 500 MHz for ¹H).

¹H NMR Parameters:

Number of scans: 16-32

Relaxation delay: 1-2 seconds

Pulse width: Calibrated 90° pulse
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Spectral width: Appropriate range to cover all proton signals (e.g., 0-10 ppm)

¹³C NMR Parameters:

Number of scans: 1024 or more, depending on sample concentration

Relaxation delay: 2-5 seconds

Pulse program: Standard proton-decoupled pulse sequence

Spectral width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm)

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction. Chemical shifts should be

referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

a suitable ionization source. For a volatile compound like an ethyl ester, Electron Ionization

(EI) or Electrospray Ionization (ESI) could be employed.

Ionization:

EI: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and

fragmentation.

ESI: Dissolve the sample in a suitable solvent and pass it through a charged capillary to

generate protonated molecules [M+H]⁺ or other adducts.

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-

flight).

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to

detect the molecular ion and key fragment ions.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of a chemical compound like THP-CH3-ethyl propionate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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